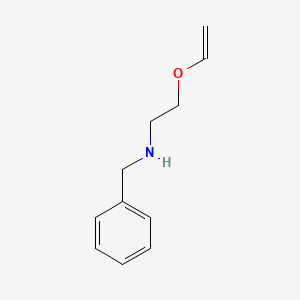

Benzyl-(2-vinyloxy-ethyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl-(2-vinyloxy-ethyl)-amine, or BVEA, is a versatile chemical compound with a wide range of applications in scientific research. BVEA is a colorless liquid with a boiling point of 160°C and a melting point of -50°C. It is also known as N-vinyl-2-pyrrolidone and is used as a monomer in the production of polyvinylpyrrolidone (PVP), a polymer used in the production of various materials, including adhesives, paints, and coatings. BVEA is also used in the synthesis of a variety of organic compounds and is commonly used as a catalyst for organic reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Thermoresponsive Polymers

Benzyl-(2-vinyloxy-ethyl)-amine can be used as a monomer in the synthesis of thermoresponsive polymers. These polymers have the ability to change their physical properties in response to temperature changes. For instance, a study demonstrated the use of a vinyl ether-type RAFT agent for synthesizing block copolymers that form and deform micellar assemblies in water above a certain temperature .

Radiation Curing Systems

In the field of radiation curing systems, which are used in coatings, adhesives, photoresists, and printing inks, Benzyl-(2-vinyloxy-ethyl)-amine derivatives can enhance the curing process. These systems offer economic and ecological advantages over traditional thermal curing processes by reducing viscosity and enabling rapid UV curing .

Proton Exchange Membranes (PEMs)

Benzyl-(2-vinyloxy-ethyl)-amine can contribute to the development of polymer materials for PEMs in fuel cells. These membranes are crucial for the operation of middle- and high-temperature fuel cells, and the amine’s derivatives can improve the hydrophilicity and chemical stability of such polymers .

Living Cationic Polymerization

This compound plays a significant role in living cationic polymerization, a method used to produce well-defined polymers with controlled molecular weights. It acts as a cationogen and a RAFT agent, facilitating the synthesis of polymers with high α-end functionality .

Graft Copolymerization

Benzyl-(2-vinyloxy-ethyl)-amine is instrumental in graft copolymerization processes. It can be copolymerized with other monomers to create well-defined graft copolymers, which have a wide range of applications in materials science and engineering .

Macromolecular Chain Transfer Agent

In RAFT polymerization, this compound can function as a macromolecular chain transfer agent. This allows for the controlled synthesis of radically polymerizable monomers, leading to polymers with desired properties for various industrial applications .

Wirkmechanismus

Target of Action

Benzyl-(2-vinyloxy-ethyl)-amine is a novel vinyl ether-type RAFT agent . It is primarily used in the synthesis of various block copolymers . Its primary targets are vinyl ethers, which it interacts with during the process of living cationic polymerization .

Mode of Action

The compound acts as a cationogen under the EtAlCl2 initiation system in the presence of ethyl acetate for living cationic polymerization . It also functions as a RAFT agent for blocks by RAFT polymerization .

Biochemical Pathways

The compound is involved in the biochemical pathway of polymer synthesis. It participates in the living cationic polymerization of vinyl ethers and reversible addition−fragmentation chain transfer (RAFT) polymerization . The resulting polymer, poly(vinyl ether)s, by living cationic polymerization had a high number average α-end functionality .

Result of Action

The result of the action of Benzyl-(2-vinyloxy-ethyl)-amine is the formation of well-defined block and graft copolymers . For example, a double thermoresponsive block copolymer consisting of 2-methoxyethyl vinyl ether (MOVE) and N-isopropylacrylamide (NIPAM) was prepared via the combination of living cationic polymerization and RAFT polymerization .

Action Environment

The action of Benzyl-(2-vinyloxy-ethyl)-amine is influenced by the chemical environment. For instance, the presence of ethyl acetate is necessary for the compound to act as a cationogen under the EtAlCl2 initiation system . The RAFT polymerization of radically polymerizable monomers was conducted in toluene using 2,2′-azobis(isobutyronitrile) at 70 °C . These conditions are crucial for the successful synthesis of the desired polymers.

Eigenschaften

IUPAC Name |

N-benzyl-2-ethenoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIHNRDAZYKXRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCNCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389593 |

Source

|

| Record name | Benzyl-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2-vinyloxy-ethyl)-amine | |

CAS RN |

73731-97-2 |

Source

|

| Record name | Benzyl-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)

![Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol](/img/structure/B1305354.png)

![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)

![3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305384.png)

![3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid](/img/structure/B1305391.png)